REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10](=[O:28])[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].O=O.[C:31](=O)([O-:33])[O-:32].[K+].[K+]>O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:12]([O:11][C:10]([NH:9][C:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=1[C:31]([OH:33])=[O:32])=[O:28])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:2.3.4,^1:40,59|
|
Name
|
hexadecyl (2-bromo-4-methylphenyl)carbamate
|
Quantity
|
217.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C)NC(OCCCCCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
78.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
The autoclave is evacuated
|
Type
|
TEMPERATURE
|
Details
|
After CO uptake ceases, the mixture is cooled to RT
|
Type
|
ADDITION
|
Details
|
200 ml of toluene are added
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted anew with 100 ml of toluene
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC(=O)NC1=C(C(=O)O)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 369.2 mmol | |
AMOUNT: MASS | 154.9 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |